molecular formula C22H23NO4S B3615896 ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate

ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate

Cat. No. B3615896
M. Wt: 397.5 g/mol
InChI Key: ALQSVSOEKSVXKT-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound.

Mechanism of Action

The exact mechanism of action of ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its pharmacological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been suggested that this compound may exert its anticancer activities by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Moreover, this compound has been found to scavenge free radicals and protect against oxidative stress. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate in lab experiments include its potential pharmacological activities and its fluorescent properties, which make it a useful tool for the detection of zinc ions. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential applications of this compound in the treatment of various diseases, including cancer, should be explored further. Thirdly, the development of novel derivatives of this compound with improved pharmacological activities and solubility properties should be investigated. Finally, the use of this compound as a fluorescent probe for the detection of other metal ions in biological systems should be explored.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Scientific Research Applications

Ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate has been found to have potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antioxidant activities. It has also been found to have potential anticancer and antitumor activities. Moreover, this compound has been used as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

ethyl 1-ethyl-2-methyl-5-(2-phenylsulfanylacetyl)oxyindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-4-23-15(3)21(22(25)26-5-2)18-13-16(11-12-19(18)23)27-20(24)14-28-17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQSVSOEKSVXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)CSC3=CC=CC=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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